Cyclopropanamine, 2-(1H-indol-3-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropanamine, 2-(1H-indol-3-yl)- is a compound that features a cyclopropane ring attached to an indole moiety Indole derivatives are significant in various fields due to their biological and pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropanamine, 2-(1H-indol-3-yl)- typically involves the reaction of tryptamine with cyclopropanecarboxylic acid or its derivatives. One common method is the DCC-mediated coupling (using N,N’-dicyclohexylcarbodiimide) between carboxylic acids and amines . This reaction is carried out under mild conditions, often at room temperature, and yields the desired amide product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: Cyclopropanamine, 2-(1H-indol-3-yl)- undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using hydrogenation or metal hydrides.
Substitution: Electrophilic substitution reactions can occur on the indole ring, facilitated by reagents such as halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Reduced amine derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Cyclopropanamine, 2-(1H-indol-3-yl)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Cyclopropanamine, 2-(1H-indol-3-yl)- involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This compound may influence signaling pathways related to inflammation, cell proliferation, and apoptosis . The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
- N-[2-(1H-Indol-3-yl)ethyl]cyclopropanamine
- 2-Amino-3-(1H-indol-3-yl)-propan-1-ol
- (Z)-N’((1H-indol-3-yl)methylene)nicotinohydrazide
Comparison: Cyclopropanamine, 2-(1H-indol-3-yl)- is unique due to its cyclopropane ring, which imparts distinct steric and electronic properties compared to other indole derivatives. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C11H12N2 |
---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
2-(1H-indol-3-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C11H12N2/c12-10-5-8(10)9-6-13-11-4-2-1-3-7(9)11/h1-4,6,8,10,13H,5,12H2 |
InChI Key |
WMUNIKSCJKEXKG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1N)C2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.